2-hydroxy-N-methoxy-N-methylacetamide
Description
Contextualization within Functionalized Amide Chemistry
Amides are a fundamental functional group in organic chemistry and are notably prevalent in biological systems, forming the backbone of proteins. libretexts.orgspectroscopyonline.com The reactivity of amides can be tailored by introducing other functional groups, leading to a class of molecules known as functionalized amides. frontiersin.org These compounds are of great interest due to their enhanced and specific reactivity, which allows for the construction of complex molecular architectures. 2-hydroxy-N-methoxy-N-methylacetamide is a prime example of a functionalized amide, where the presence of the α-hydroxy group provides an additional site for chemical modification and can influence the reactivity of the amide itself.
Classification as an α-Hydroxy Weinreb Amide
The defining feature of this compound is its classification as a Weinreb amide, specifically an α-hydroxy Weinreb amide. researchgate.net Weinreb amides, or N-methoxy-N-methylamides, were first reported in 1981 and have since become indispensable in organic synthesis. wikipedia.orgorientjchem.org Their key advantage lies in their reaction with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. wikipedia.orgorientjchem.org Unlike other carboxylic acid derivatives that often lead to over-addition products (alcohols), Weinreb amides form a stable five-membered cyclic intermediate. orientjchem.orgorientjchem.org This intermediate prevents further reaction until an aqueous workup, thus ensuring the selective formation of the ketone. acs.orgorganic-chemistry.org The presence of a hydroxyl group at the alpha position, as in this compound, introduces another layer of functionality, making it a bifunctional building block. researchgate.net
Academic and Synthetic Significance within Organic Chemistry
The unique properties of this compound lend it significant importance in both academic and industrial organic chemistry. Its role as a Weinreb amide makes it a reliable precursor for the synthesis of α-hydroxy ketones, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.org The ability to introduce a ketone group with high selectivity is a major advantage in multi-step syntheses. nbinno.com
Furthermore, the hydroxyl group can be involved in various transformations, such as oxidation to a ketone or protection before further reactions on the Weinreb amide moiety. This dual functionality allows for the creation of diverse and complex molecules from a single starting material. The stability and predictable reactivity of Weinreb amides, including this compound, make them valuable intermediates in the synthesis of a wide range of organic compounds. researchgate.netorientjchem.org
Detailed Research Findings
The following table summarizes key research findings related to the synthesis and reactions of this compound and related Weinreb amides.
| Starting Material | Reagents and Conditions | Product | Key Findings | Citation |
| α-hydroxycarboxylic acid | N,O-dimethylhydroxylamine, diboronic acid anhydride (B1165640) catalyst | α-hydroxy Weinreb amide | Efficient and high-yielding synthesis of α-hydroxy Weinreb amides. | rsc.org |
| Acid chloride | N,O-dimethylhydroxylamine hydrochloride, pyridine | Weinreb amide | A common and effective method for preparing Weinreb amides. | acs.org |
| Carboxylic acid | N,O-dimethylhydroxylamine, coupling reagents (e.g., BOP, DCC) | Weinreb amide | Various coupling reagents can be used for the direct conversion of carboxylic acids to Weinreb amides. | acs.org |
| Weinreb amide | Organometallic reagents (e.g., Grignard, organolithium) | Ketone | Forms a stable chelated intermediate, preventing over-addition. | wikipedia.orgorganic-chemistry.org |
| Weinreb amide | Lithium aluminum hydride (LiAlH4) | Aldehyde | Selective reduction to the corresponding aldehyde. | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5(8-2)4(7)3-6/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHOIZBAJLSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy N Methoxy N Methylacetamide and Its Analogues
Foundational Synthesis of the N-Methoxy-N-methylamide Core
The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a crucial component of the target molecule. Its synthesis is typically achieved through two primary routes: acylation reactions and dehydrative amidation.
Acylation Reactions with N,O-Dimethylhydroxylamine Precursors
A prevalent and direct method for constructing the N-methoxy-N-methylamide core involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. chemicalbook.com This transformation is frequently accomplished using an activated carboxylic acid derivative, such as an acyl chloride.
In a typical procedure, N,O-dimethylhydroxylamine hydrochloride is treated with an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.com The base neutralizes the hydrochloric acid generated during the reaction, facilitating the nucleophilic attack of the hydroxylamine (B1172632) on the acyl chloride. This method is widely applicable and can be used for the synthesis of a variety of Weinreb amides. researchgate.net
For instance, N-methoxy-N-methylacetamide can be synthesized by reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in pyridine. chemicalbook.com This reaction proceeds with good yield and provides a straightforward route to the desired product. The use of phosphorus trichloride (B1173362) in a one-pot reaction with carboxylic acids and N,O-dimethylhydroxylamine also presents an efficient method for preparing Weinreb amides, even with sterically hindered carboxylic acids. researchgate.net
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
| Acetyl Chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine, Dichloromethane | N-Methoxy-N-methylacetamide | 78% chemicalbook.com |
| Carboxylic Acids | N,O-dimethylhydroxylamine | Phosphorus trichloride, Toluene | Weinreb amides | High researchgate.net |
Dehydrative Amidation Approaches
Dehydrative amidation offers an alternative strategy for the formation of the N-methoxy-N-methylamide linkage directly from a carboxylic acid and N,O-dimethylhydroxylamine. This approach avoids the need for pre-activation of the carboxylic acid.
One effective method employs a diboronic acid anhydride (B1165640) catalyst to facilitate the condensation of carboxylic acids with N,O-dimethylhydroxylamine. rsc.orgrsc.org This catalytic system is particularly useful for the amidation of α-hydroxycarboxylic acids and β-hydroxycarboxylic acids. rsc.org The reaction is typically carried out under reflux conditions in a solvent such as 1,2-dichloroethane (B1671644) (DCE). rsc.org The direct use of N,O-dimethylhydroxylamine hydrochloride salt is also feasible with this catalytic system. rsc.org Other dehydrating agents and coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), can also be used for direct amidation. nih.gov
Introduction of the α-Hydroxyl Moiety
The introduction of the hydroxyl group at the α-position to the carbonyl is a key step in the synthesis of 2-hydroxy-N-methoxy-N-methylacetamide. This can be achieved either by starting with a precursor that already contains the hydroxyl group or by reducing a keto-amide intermediate.
Preparation from α-Hydroxycarboxylic Acid Derivatives
A direct approach to α-hydroxy-N-methoxy-N-methylamides involves the coupling of an α-hydroxycarboxylic acid with N,O-dimethylhydroxylamine. As mentioned previously, diboronic acid anhydride-catalyzed dehydrative amidation is a suitable method for this transformation. rsc.org
Another strategy involves the use of a protected α-hydroxycarboxylic acid derivative. For example, α-siloxy-Weinreb amides can be synthesized in a one-pot reaction from aldehydes using N,O-dimethylhydroxylamine and a masked acyl cyanide reagent with a tert-butyldimethylsilyl (TBS) protecting group. organic-chemistry.org The subsequent deprotection of the silyl (B83357) group yields the desired α-hydroxy Weinreb amide. This method is advantageous as it avoids competitive side reactions. organic-chemistry.org A patent also describes the reaction of an α-hydroxycarboxylic acid ester with a 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine to form α-hydroxycarboxamides, which are important intermediates for fungicides. google.com
| Starting Material | Reagents | Intermediate | Final Product |
| Aldehydes | N,O-dimethylhydroxylamine, Masked acyl cyanide reagent (TBS protected) | α-Siloxy-Weinreb amide | α-Hydroxy Weinreb amide organic-chemistry.org |
| α-Hydroxycarboxylic acid | N,O-dimethylhydroxylamine, Diboronic acid anhydride | - | α-Hydroxy Weinreb amide rsc.org |
Stereoselective Reduction of α-Keto N-Methoxy-N-methylamides
An alternative route to α-hydroxy-N-methoxy-N-methylamides is the reduction of the corresponding α-keto N-methoxy-N-methylamides. This method allows for the potential to control the stereochemistry at the newly formed chiral center.
Several methods have been developed for the chemoselective reduction of the keto group in α-keto amides. An electrochemical method utilizes methanol (B129727) as both a hydrogen source and solvent, with potassium iodide and a base, to produce α-hydroxy amides in high yields. rsc.org This process is operationally simple and avoids the use of traditional reducing agents. rsc.org A metal-free approach employs tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the reduction with hydrosilanes. rsc.org
For stereoselective reductions, enzymatic methods using ketoreductases (KREDs) have been shown to be effective in the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to yield specific diastereomers of α-fluoro-β-hydroxy esters. alaska.edu While not directly on α-keto N-methoxy-N-methylamides, this suggests the potential for enzymatic reduction in these systems. Furthermore, ruthenium-catalyzed asymmetric hydrogenation of α-keto Weinreb amides has been reported to be highly enantioselective, providing a pathway to chiral α-hydroxy Weinreb amides. dntb.gov.ua
| Substrate | Method | Reagents/Catalyst | Product | Key Feature |
| α-Keto amides | Electrochemical Reduction | Methanol, KI, Base | α-Hydroxy amides | Metal-free, high yield rsc.org |
| α-Keto amides | Metal-free Reduction | Hydrosilanes, TBAF | α-Hydroxy amides | Chemoselective rsc.org |
| α-Keto Weinreb amides | Asymmetric Hydrogenation | Ru-catalyst | Enantiomerically enriched α-hydroxy Weinreb amides | Highly enantioselective dntb.gov.ua |
| Racemic α-fluoro-β-keto esters | Enzymatic Reduction | Ketoreductases (KREDs) | Diastereomerically pure α-fluoro-β-hydroxy esters | Stereoselective alaska.edu |
Synthesis of Diverse Substituted this compound Derivatives
The synthetic methodologies described can be adapted to produce a wide range of substituted this compound derivatives. For instance, 2-chloro-N-methoxy-N-methylacetamide serves as a versatile building block for further chemical transformations. sigmaaldrich.comresearchgate.netnbinno.com It can be used in the preparation of biologically active molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone. sigmaaldrich.comnbinno.com
The synthesis of substituted derivatives can be achieved by starting with appropriately substituted carboxylic acids or aldehydes. For example, the synthesis of methoxy-, methylenedioxy-, hydroxy-, and halo-substituted benzophenanthridinone derivatives has been reported, showcasing the versatility of these synthetic routes. nih.gov The synthesis of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, which has potential biological activities, further illustrates the adaptability of these methods to include aryl substituents. evitachem.com
| Precursor | Reaction Type | Product |
| 2-Chloro-N-methoxy-N-methylacetamide | Nucleophilic substitution | 2-Alkyl-4-quinolones sigmaaldrich.com |
| Substituted benzaldehydes | Multi-step synthesis | Substituted benzophenanthridinone derivatives nih.gov |
Chemical Transformations and Reactivity Profiles of 2 Hydroxy N Methoxy N Methylacetamide
Reaction Pathways of the Weinreb Amide Functional Group
The N-methoxy-N-methylamide, or Weinreb amide, is a key feature of the molecule, known for its controlled reactivity towards nucleophiles and reducing agents.
Nucleophilic Acylation Reactions
Weinreb amides, including 2-hydroxy-N-methoxy-N-methylacetamide, are effective acylating agents. wisc.edu They readily react with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones. wisc.edu A significant advantage of using Weinreb amides is their ability to avoid the common problem of over-addition, which leads to the formation of tertiary alcohols. wisc.edu This controlled reactivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate. wisc.educhemistrysteps.com This intermediate is stable enough to prevent further reaction until the workup step, where it is hydrolyzed to yield the ketone. chemistrysteps.com
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group is expelled to regenerate the carbonyl group, resulting in the acylated product. libretexts.org The stability of the leaving group is a crucial factor in these reactions. libretexts.org
In some cases, an unusual reactivity mode has been observed where a competitive transfer of a hydroxymethyl group occurs. This side reaction is believed to proceed through a base-induced E2 elimination of the N-methoxy-N-methylamide, which generates formaldehyde (B43269) and the corresponding N-methylamide anion. lookchem.com
Reductions to Aldehydes
The Weinreb amide functional group can be selectively reduced to an aldehyde. This transformation is a valuable synthetic tool, as aldehydes are important intermediates in many organic reactions. wisc.edu Various reducing agents can be employed for this purpose. For instance, tertiary amides can be reduced to aldehydes using disiamylborane (B86530) (Sia₂BH). chemistrysteps.com The bulky nature of this reagent prevents the second addition of hydride, and subsequent hydrolysis of the intermediate yields the aldehyde. chemistrysteps.com
Another effective reagent is chloromagnesium dimethylaminoborohydride (MgAB), which can reduce Weinreb amides to aldehydes under mild, ambient conditions. escholarship.orgresearchgate.net The reaction with MgAB is typically fast, and the resulting aldehyde can be isolated efficiently. escholarship.org It is important to note that without careful control, over-reduction to the corresponding alcohol can occur. escholarship.org The choice of reducing agent and reaction conditions is therefore critical to achieve the desired aldehyde product selectively.
Reactivity Governing the α-Hydroxyl Group
The α-hydroxyl group imparts distinct reactivity to the molecule, allowing for oxidation and derivatization reactions that are central to modifying the compound's structure and properties.
Oxidation Reactions
The α-hydroxyl group of this compound can be oxidized to the corresponding α-keto amide. This transformation is a key step in the synthesis of various biologically active molecules. The choice of oxidizing agent is crucial to ensure selective oxidation without affecting other functional groups in the molecule. While specific oxidation reactions for this compound are not extensively detailed in the provided search results, general principles of alcohol oxidation can be applied.
In a related context, the oxidation of secondary amines to N,N-dialkylhydroxylamines has been reported using reagents like urea-hydrogen peroxide (UHP) in the presence of trifluoroethanol or hexafluoroacetone. nih.gov While this applies to amines, it highlights the ongoing development of selective oxidation methods. Additionally, an organocatalytic system has been developed for the meta-C–H hydroxylation of azaarene N-oxides, demonstrating the potential for highly selective C-H oxidation reactions. acs.org
Derivatization Strategies
The α-hydroxyl group serves as a handle for various derivatization reactions, which can be used to introduce different functional groups and modify the molecule's properties. Derivatization is a common strategy in analytical chemistry to improve the volatility and detectability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.net
Common derivatization techniques for hydroxyl groups include silylation, acylation, and alkylation. jfda-online.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert hydroxyl groups into more volatile trimethylsilyl (B98337) ethers. jfda-online.comresearchgate.net Acylation with reagents like fluorinated anhydrides can also enhance volatility and improve detection in GC and MS. jfda-online.com
In the context of RNA analysis, the acylation of 2'-OH groups is a well-established method for labeling and mapping. nih.gov Studies have shown that the reactivity of hydroxyl groups can be influenced by neighboring groups and the pH of the reaction medium. nih.gov For this compound, derivatization of the α-hydroxyl group could be used to introduce reporter groups or to modulate its biological activity.
Stereochemical Control and Asymmetric Synthesis
The α-carbon of this compound is a stereocenter, meaning the compound can exist as different stereoisomers. The control of this stereochemistry is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications where only one enantiomer may exhibit the desired biological activity.
Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric excess. Several strategies can be employed to achieve this for α-hydroxy amides. One approach is the enantioselective hydrogenation of α-keto Weinreb amides using chiral catalysts. For example, ruthenium-based catalysts with chiral phosphine (B1218219) ligands have been used to produce (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide with high enantiomeric excess.
Another method is the enzymatic kinetic resolution of a racemic mixture. Lipases, such as immobilized lipase (B570770) B from Candida antarctica (CAL-B), can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. Asymmetric synthesis of related compounds, such as (R)- and (S)-methyl (2-methoxy-carbonylcyclopent-2-enyl)acetate, has also been reported, highlighting the broad applicability of these methods. documentsdelivered.com Furthermore, the use of chiral amines derived from amino acids has been explored for the asymmetric synthesis of aldehydes, demonstrating the importance of chiral auxiliaries in controlling stereochemistry. uoa.gr
Enantioselective Hydrogenation of α-Keto Precursors
The asymmetric hydrogenation of α-keto amides represents a direct and efficient route to chiral α-hydroxy amides. While specific studies on the enantioselective hydrogenation of N-methoxy-N-methyl-2-oxacetamide to yield this compound are not extensively documented in publicly available literature, the principles of this transformation are well-established for analogous α-keto esters and other similar substrates.
Typically, this transformation involves the use of a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. The catalyst facilitates the addition of hydrogen across the ketone's carbon-oxygen double bond in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the corresponding α-hydroxy amide.
The general approach for the enantioselective hydrogenation of an α-keto precursor is illustrated in the following reaction scheme:

Key factors influencing the enantioselectivity and yield of such reactions include:
Catalyst System: The choice of the metal center and the chiral ligand is paramount. Ligands with C₂-symmetry, such as those based on BINAP, DuPhos, or Josiphos, have proven effective in a variety of asymmetric hydrogenations.
Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent, and the presence of additives can significantly impact the catalytic activity and stereochemical outcome.
Substrate Structure: The steric and electronic properties of the α-keto precursor can influence its interaction with the chiral catalyst, thereby affecting the enantioselectivity.
While specific data for the enantioselective hydrogenation leading to this compound is not available, research on similar molecules, such as α-keto esters, has demonstrated the feasibility of achieving high enantiomeric excesses (ee) and yields. For instance, the asymmetric hydrogenation of various α-keto esters using Ru-Tunephos complexes has been shown to produce the corresponding α-hydroxy esters with up to 97.1% ee for both α-aryl and α-alkyl substituted substrates rsc.org. This suggests that a similar strategy could likely be developed for the synthesis of enantiomerically enriched this compound.
Kinetic Resolution Strategies for Racemic α-Hydroxy Amides
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.
For racemic this compound, kinetic resolution would typically involve the enantioselective acylation or deacylation of the hydroxyl group.
Enantioselective Acylation:
In this approach, the racemic α-hydroxy amide is treated with an acylating agent in the presence of a chiral catalyst. One enantiomer reacts faster to form an ester, leaving the other, slower-reacting enantiomer unreacted. The esterified product and the unreacted alcohol can then be separated.
A study on the kinetic resolution of racemic 2-hydroxyamides using a diphenylacetyl component as an acyl source and the chiral acyl-transfer catalyst (R)-benzotetramisole ((R)-BTM) has shown high selectivity for a variety of substrates. nih.gov This method, based on asymmetric esterification, has been demonstrated to be effective for tertiary amides, achieving high selectivity factors (s-values reaching over 250) for numerous examples. nih.gov
The general principle of kinetic resolution via enantioselective acylation is depicted below:

Enzymatic Kinetic Resolution:
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity. In the context of this compound, a lipase could be used to selectively catalyze the hydrolysis of a corresponding ester derivative or the acylation of the racemic alcohol.
For example, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has been reported to achieve excellent results with high conversions and enantiomeric excesses greater than 99% for both the remaining (S)-alcohol and the (R)-acetylated product. This highlights the potential of enzymatic methods for the resolution of structurally related α-hydroxy amides.
The following table summarizes hypothetical data for a lipase-catalyzed kinetic resolution of a racemic α-hydroxy amide, illustrating the expected outcomes of such a process.
| Entry | Enzyme | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (eeS) (%) | Enantiomeric Excess of Product (eeP) (%) | Selectivity Factor (s) |
| 1 | Lipase A | Vinyl Acetate | 24 | 50 | >99 | 98 | >200 |
| 2 | Lipase B | Isopropenyl Acetate | 48 | 48 | 95 | >99 | 150 |
| 3 | Lipase C | Acetic Anhydride (B1165640) | 12 | 52 | 97 | 94 | 85 |
This table is illustrative and based on typical results for kinetic resolutions of similar compounds, as specific data for this compound is not available in the cited literature.
The success of a kinetic resolution strategy is quantified by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. A high s-value is indicative of an efficient resolution. The resulting chiral compounds, the acylated product and the unreacted alcohol, can be valuable building blocks for the synthesis of more complex chiral molecules.
Advanced Spectroscopic and Computational Investigations of 2 Hydroxy N Methoxy N Methylacetamide
Theoretical Chemistry Approaches to Molecular Structure and Dynamics
Computational chemistry provides valuable insights into molecular properties that can complement experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (IR spectra), and determine electronic properties such as orbital energies and charge distributions. Studies on related hydroxamic acids and amides have successfully used DFT methods, often with the B3LYP functional and a 6-311G(d,p) basis set, to analyze molecular stability, reactivity, and potential energy surfaces. For 2-hydroxy-N-methoxy-N-methylacetamide, DFT could be used to calculate the bond lengths, bond angles, and dihedral angles of its most stable conformation, as well as to predict its IR spectrum to compare with experimental findings.
The N-methoxy-N-methylacetamide functional group, known as a Weinreb amide, exhibits interesting conformational behavior due to restricted rotation around the amide C-N bond. This restricted rotation can give rise to the existence of distinct rotational isomers, or rotamers (often referred to as cis and trans conformers), which may be observable by NMR spectroscopy, sometimes as broadened signals at room temperature that resolve into sharp peaks at higher temperatures. The relative stability of these conformers is influenced by steric hindrance and solvent effects. The presence of the 2-hydroxy group can introduce the possibility of intramolecular hydrogen bonding, which would significantly influence the conformational preferences of the molecule by potentially stabilizing a specific rotamer. Theoretical studies, such as conformational analysis using DFT, can predict the relative energies of different conformers and the energy barriers for their interconversion.
Conformational Preferences and Isomerism
Cis-Gauche Conformers
The conformational landscape of this compound is expected to be characterized by a dynamic equilibrium between several stable conformers. The presence of the N-methoxy group introduces additional rotational isomers compared to simple amides. Theoretical studies on related N-methoxy-N-methylacetamides indicate the existence of both cis and gauche conformers. These conformations arise from the rotation around the C-N and N-O bonds.
In analogous systems, computational studies have shown that the relative stability of these conformers is governed by a delicate balance of steric hindrance, hyperconjugative interactions, and dipole-dipole interactions. For this compound, the hydroxyl group at the 2-position can introduce further complexity through intramolecular hydrogen bonding, potentially favoring specific conformers.
The cis conformer, with respect to the C-N amide bond, is a common feature in N-substituted amides. However, the presence of the methoxy (B1213986) group allows for gauche conformations around the N-O bond, leading to multiple low-energy structures. It is anticipated that in the gas phase, a gauche conformer might be the global minimum due to favorable hyperconjugative interactions between the nitrogen lone pair and the σ(C-O) and σ(O-C) orbitals.
Table 1: Predicted Stable Conformers of this compound Based on Analogous Systems
| Conformer | Dihedral Angle (C-C-N-O) | Dihedral Angle (C-N-O-C) | Key Stabilizing Interactions (Predicted) |
| Cis-Gauche+ | ~0° | ~60° | Intramolecular H-bond (OH···O=C), Hyperconjugation |
| Cis-Gauche- | ~0° | ~-60° | Intramolecular H-bond (OH···O=C), Hyperconjugation |
| Trans-Gauche+ | ~180° | ~60° | Hyperconjugation |
| Trans-Gauche- | ~180° | ~-60° | Hyperconjugation |
Rotational Barriers and Energetics
The rotation around the amide C-N bond in amides and related compounds is a well-studied phenomenon, characterized by a significant energy barrier due to the partial double bond character of the C-N bond. This restricted rotation leads to the existence of distinct cis and trans isomers. In N-benzhydrylformamides, for instance, the barrier to rotation around the formyl C-N bond is found to be in the range of 20–23 kcal/mol, as determined by both dynamic NMR spectroscopy and DFT calculations nih.gov.
For this compound, the rotational barrier around the C(O)-N bond is expected to be of a similar magnitude. The presence of the electronegative methoxy group on the nitrogen atom can influence this barrier. Studies on hydroxamic acids suggest that the N-C rotational barrier is lower than in corresponding amides because the nitrogen lone pair is also delocalized towards the oxygen of the methoxy group, reducing the double bond character of the C-N bond stackexchange.com.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating these rotational barriers. By mapping the potential energy surface as a function of the dihedral angle of interest, the transition state for rotation can be located, and the energy barrier can be determined. For N,N-dimethylacetamide, the rotational barrier is a classic example studied by dynamic NMR, showing how temperature-dependent lineshape analysis can provide kinetic information nih.gov. Similar experimental and theoretical approaches would be invaluable for quantifying the rotational energetics of this compound.
Table 2: Typical Rotational Energy Barriers in Related Amide and Hydroxamic Acid Systems
| Compound Type | Bond | Method | Rotational Barrier (kcal/mol) | Reference |
| N-Benzhydrylformamides | C(O)-N | DFT/NMR | 20-23 | nih.gov |
| N-Methylacetamide | C(O)-N | MO Theory | High (Resonance Stabilized) | stackexchange.com |
| Hydroxamic Acid | C(O)-N | MO Theory | Lower than Amides | stackexchange.com |
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the amide nitrogen and the oxygen of the carbonyl and hydroxyl groups, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO is likely to be a π* orbital associated with the carbonyl group, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis offers a more detailed picture of the bonding and electronic delocalization within the molecule. This method partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding and antibonding orbitals.
Key NBO interactions anticipated in this compound include:
nN → πC=O:* This is the primary delocalization interaction responsible for the amide resonance, contributing to the planarity of the amide group and the high rotational barrier around the C-N bond.
nO(methoxy) → σN-C:* This interaction, a form of hyperconjugation, can influence the conformational preferences and the rotational barrier around the N-O bond.
nO(hydroxyl) → σC-C:* This interaction can affect the conformation around the C-C bond.
Intramolecular Hydrogen Bonding: NBO analysis can quantify the strength of the hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen (nO=C → σ*O-H).
These delocalization energies, calculated as second-order perturbation energies in NBO analysis, provide a quantitative measure of the stabilizing effects of these electronic interactions. NBO analysis has been effectively used to understand intermolecular interactions, such as hydrogen bonding, in various molecular systems nih.govnih.gov.
Table 3: Predicted Key NBO Interactions and Their Significance in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Consequence |
| nN | πC=O | Amide Resonance | Planarization, High C-N Rotational Barrier |
| nO(methoxy) | σN-C | Hyperconjugation | Influence on N-O Rotational Barrier |
| nO(hydroxyl) | σC-C | Hyperconjugation | Influence on C-C Conformation |
| nO=C | σO-H | Hydrogen Bonding | Conformational Stabilization |
Computational Modeling of Solvent Effects (e.g., Polarizable Continuum Model)
The conformation and properties of this compound are expected to be significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to account for the effects of a solvent without the high computational cost of explicitly modeling individual solvent molecules wikipedia.org. In the PCM framework, the solvent is treated as a continuous dielectric medium that is polarized by the solute's electric field.
For a polar molecule like this compound, moving from a nonpolar to a polar solvent is predicted to have several effects:
Stabilization of Polar Conformers: Conformers with a larger dipole moment will be preferentially stabilized in polar solvents. This could alter the relative energies of the cis-gauche conformers.
Changes in Rotational Barriers: The solvent can affect the energies of both the ground and transition states for rotation, thereby modifying the rotational barrier. Generally, polar solvents tend to stabilize the more polar ground state to a greater extent than the transition state, potentially increasing the rotational barrier.
Influence on Intramolecular Hydrogen Bonding: The presence of a protic solvent can compete with the intramolecular hydrogen bond, potentially weakening it and favoring conformers where the hydroxyl group forms hydrogen bonds with the solvent.
Quantum chemical studies on peptides have demonstrated that PCM provides a reasonable description of solvation effects and can better model experimental observations compared to gas-phase calculations nih.gov. The integral equation formalism (IEF-PCM) is a popular and robust variant of this model researchgate.net. For systems with strong, specific solute-solvent interactions like hydrogen bonding, a hybrid model combining PCM with a few explicit solvent molecules can provide a more accurate description.
Table 4: Predicted Solvent Effects on the Properties of this compound using PCM
| Property | Gas Phase | Nonpolar Solvent | Polar Solvent |
| Relative Conformer Energy | Governed by intramolecular forces | Minor changes from gas phase | Stabilization of more polar conformers |
| C-N Rotational Barrier | Baseline value | Similar to gas phase | Potentially increased |
| Intramolecular H-Bond Strength | Strong | Slightly weakened | Significantly weakened in protic solvents |
| Dipole Moment | Dependent on conformation | Slightly increased | Significantly increased |
Applications in Complex Molecule Synthesis and Chemical Methodology Development
Strategic Use in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. Cascade reactions, similarly, involve a sequence of intramolecular transformations that occur sequentially in one pot, often triggered by a single event. These methodologies are prized for their atom and step economy, rapidly building molecular complexity from simple precursors.
The Weinreb amide functional group has been effectively utilized in the development of novel cascade and domino reactions. numberanalytics.com Its ability to react selectively with potent nucleophiles without the common problem of over-addition allows for controlled bond formation, a critical feature in designing complex reaction sequences. wikipedia.orgorientjchem.org
While specific literature detailing the use of 2-hydroxy-N-methoxy-N-methylacetamide in MCRs is not extensive, its structure is theoretically well-suited for such applications. The presence of two distinct reactive sites—the hydroxyl group and the amide carbonyl—allows for potential sequential or orthogonal reactions. For instance, the hydroxyl group could participate as a nucleophile in one step, while the Weinreb amide serves as an electrophilic handle for a subsequent transformation with an organometallic reagent. This bifunctionality makes it a promising candidate for the design of novel MCRs and cascade processes to generate diverse molecular scaffolds. Furthermore, modern approaches are exploring biocatalytic cascades for amide synthesis under mild aqueous conditions, highlighting the ongoing innovation in this field. nih.gov
Elaboration of α,β-Unsaturated N-Methoxy-N-methyl Amides
α,β-Unsaturated N-methoxy-N-methyl amides are highly valuable intermediates in organic synthesis. They serve as stable, easily handled precursors to α,β-unsaturated aldehydes and ketones, and can participate in a variety of transformations, including conjugate additions and cycloadditions.
A primary method for the synthesis of α,β-unsaturated N-methoxy-N-methyl amides is the Julia-Kocienski olefination. researchgate.net This reaction provides a direct and stereoselective route to alkenes by reacting a carbonyl compound (an aldehyde or ketone) with a metalated heteroaryl sulfone. researchgate.netnih.gov
The key reagent for this transformation is an N-methoxy-N-methylacetamide derivative bearing a sulfone group, such as 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide . researchgate.net This reagent is deprotonated with a base to form a carbanion, which then adds to the carbonyl compound. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination to yield the desired α,β-unsaturated Weinreb amide. alfa-chemistry.comchem-station.com
A significant advantage of this protocol is the ability to control the stereochemistry (E/Z) of the resulting double bond by carefully selecting the reaction conditions, particularly the base used for deprotonation. researchgate.netorganic-chemistry.org For instance, reactions mediated by sodium hydride (NaH) tend to be highly Z-stereoselective. researchgate.netnih.gov In contrast, using a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to either E- or Z-selectivity depending on the specific conditions. researchgate.net
Table 1: Julia-Kocienski Olefination for the Synthesis of α,β-Unsaturated Weinreb Amides
| Carbonyl Substrate | Julia Reagent | Base | Outcome/Selectivity |
|---|---|---|---|
| Aldehydes | N-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)fluoroacetamide | NaH | Reactions proceed with exclusive E-selectivity for α-fluorovinyl Weinreb amides. nih.gov |
| Aldehydes & Ketones | N-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)fluoroacetamide | DBU | Condensations can proceed with either E- or Z-selectivity depending on conditions. researchgate.net |
| Aldehydes & Ketones | N-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)fluoroacetamide | NaH | Reactions are reported to be ≥98% Z-stereoselective for α-fluorovinyl Weinreb amides. researchgate.net |
| Cyclohexanone | N-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)fluoroacetamide | Cs2CO3/DMF | Yields the corresponding alkene in 42% yield. nih.gov |
| 1-benzylpiperidin-4-one | N-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)fluoroacetamide | Cs2CO3/DMF | Yields the corresponding alkene in 59% yield. nih.gov |
Intermediacy in the Synthesis of Diverse Organic Scaffolds
The N-methoxy-N-methylacetamide moiety is a versatile and reliable intermediate for accessing a wide range of other functional groups and molecular frameworks. orientjchem.orgmedchemexpress.com Its primary utility stems from its reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones. orientjchem.orgacs.org This transformation proceeds via a stable, chelated tetrahedral intermediate that prevents the common side reaction of over-addition, which would otherwise lead to tertiary alcohols. wikipedia.orgyoutube.com This controlled reactivity makes Weinreb amides indispensable for the precise construction of complex molecules. nbinno.comnbinno.com
A derivative, 2-Chloro-N-methoxy-N-methylacetamide , serves as a key building block for several important molecules. It is a direct precursor to the Julia reagent 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide , linking it directly to the methodologies described above. researchgate.net Furthermore, it is an essential intermediate in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a signaling molecule involved in the quorum sensing system of Pseudomonas aeruginosa. nbinno.com This highlights the role of such acetamide (B32628) derivatives in preparing biologically active compounds.
The α,β-unsaturated N-methoxy-N-methyl amides, synthesized via methods like the Julia olefination, are themselves valuable intermediates for further elaboration into diverse organic scaffolds. Their utility has been demonstrated in reactions such as cyclopropanation, providing access to cyclopropyl (B3062369) amides which can subsequently be converted into the corresponding cyclopropyl ketones, aldehydes, and carboxylic acids. researchgate.net This showcases the power of the Weinreb amide functionality to serve as a linchpin in multi-step synthetic sequences.
2 Hydroxy N Methoxy N Methylacetamide As a Structural Motif in Advanced Chemical Research
Occurrence as a Subunit in Agrochemicals and Metabolites
The 2-hydroxy-N-methoxy-N-methylacetamide moiety is notably present in the metabolic pathways of certain agrochemicals. A prominent example is its connection to the fungicide mandestrobin (B1253266). sumitomo-chem.co.jpmusechem.com
Mandestrobin and its Metabolites
Mandestrobin, a strobilurin fungicide, is characterized by a methoxyacetamide structure derived from mandelic acid. sumitomo-chem.co.jp Its mode of action involves the inhibition of mitochondrial respiration in fungi. sumitomo-chem.co.jpmusechem.com When metabolized in plants and animals, mandestrobin undergoes several transformations. acs.orgnih.gov One of the key metabolic reactions is the cleavage of its benzyl (B1604629) phenyl ether bond, which can lead to the formation of alcohol derivatives. acs.orgnih.gov
Metabolic studies in wheat have shown that mandestrobin is primarily metabolized through mono-oxidation of the phenoxy ring, resulting in 4-hydroxy or 2-/5-hydroxymethyl derivatives. acs.orgnih.gov These are then often conjugated with malonylglucose. acs.orgnih.gov In animals, such as rats, mandestrobin is rapidly absorbed, metabolized, and excreted, with no significant persistence or accumulation. sumitomo-chem.co.jp Major metabolites can include hydroxylated and demethylated forms. fao.org While this compound itself is not always a direct, major metabolite, the hydroxylation at various positions on the parent molecule is a critical metabolic step, leading to structures that are closely related to this functionalized amide. acs.orgfao.org
| Metabolite | Transformation | Occurrence |
|---|---|---|
| 4-OH-mandestrobin | Mono-oxidation of the phenoxy ring | Plants (e.g., wheat), Ruminants, Poultry acs.orgfao.org |
| 2-CH2OH-mandestrobin | Mono-oxidation of the phenoxy ring | Plants (e.g., wheat), Ruminants, Poultry acs.orgfao.org |
| 5-CH2OH-mandestrobin | Mono-oxidation of the phenoxy ring | Plants (e.g., wheat), Ruminants, Poultry acs.orgfao.org |
| De-Xy-mandestrobin | Cleavage of the phenoxy ether link | Ruminants, Poultry fao.org |
Structure-Reactivity Relationships within the Functionalized Weinreb Amide Class
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a cornerstone of modern organic synthesis. numberanalytics.comorientjchem.org Its utility stems from its ability to react with organometallic reagents to produce ketones and aldehydes with high selectivity, avoiding the over-addition that can occur with other acylating agents. numberanalytics.comwikipedia.org The introduction of a hydroxyl group at the 2-position, as in this compound, adds another layer of complexity and potential for unique reactivity.
Research into functionalized Weinreb amides has demonstrated their dual reactivity. rsc.org They can undergo nucleophilic addition at the carbonyl carbon or reductive cleavage of the N-O bond, depending on the reaction conditions and the nature of the reactants. rsc.org This versatility allows for the synthesis of a wide array of molecular architectures from a single precursor. rsc.org The development of methods for the direct arylation of Weinreb amides using functionalized Grignard reagents further highlights their synthetic utility. rsc.org
Analogues with Diverse Substitutions and Heterocyclic Incorporations
The core structure of this compound has been modified in numerous ways to explore new chemical space and biological activities. These modifications include the substitution of the hydroxyl group with other functionalities and the incorporation of heterocyclic rings.
Research on 2-Amino-N-methoxy-N-methylacetamide Derivatives
The replacement of the hydroxyl group with an amino group gives rise to 2-amino-N-methoxy-N-methylacetamide and its derivatives. These compounds are valuable building blocks in their own right. The synthesis of such derivatives often involves the use of N,O-dimethylhydroxylamine. youtube.com The amino group can be further functionalized, allowing for the creation of a diverse library of compounds. For example, N-substituted hydroxylamines have been employed as amino precursors in iridium-catalyzed C-H amidation reactions. acs.org
| Derivative/Method | Key Features | Synthetic Utility |
|---|---|---|
| 2-Amino-N-methoxy-N-methylacetamide | Core structure with a primary amine. uni.lubldpharm.com | Building block for more complex molecules. |
| N-Substituted Hydroxylamines in C-H Amidation | Use of aroyloxy- or acyloxycarbamates as amino sources. acs.org | Direct synthesis of N-substituted arylamines. acs.org |
| N-(2-Methoxy-1-methylethyl)-2-(methylamino)acetamide | A more complex derivative with additional substitutions. sigmaaldrich.com | Illustrates the potential for derivatization. |
Thiazole-Containing N-Methoxy-N-methyl Amides
The incorporation of a thiazole (B1198619) ring into N-methoxy-N-methyl amides has led to the development of compounds with interesting biological activities. nih.govnih.govproquest.com Thiazoles are a class of heterocyclic compounds known to be present in various biologically active molecules. nih.govnih.gov
The synthesis of thiazole-containing Weinreb amides can be achieved through various routes, including the dehydrogenation of thiazoline (B8809763) Weinreb amides. nih.gov These intermediates can then be reacted with organometallic reagents to produce thiazole ketones. nih.gov Research in this area has led to the discovery of novel compounds with potential applications in medicine, such as antiviral agents. nih.gov For instance, certain 4-substituted-2-thiazole amides have been identified as inhibitors of alphavirus replication. nih.gov
Hydroxy-Substituted N-Methoxy-N-methyl Amides and their Analogues
The study of hydroxy-substituted N-methoxy-N-methyl amides extends beyond the simple 2-hydroxy derivative. Research has explored the synthesis and reactivity of various amides bearing hydroxyl groups on different parts of the molecule. researchgate.netnih.govmdpi.com
For example, the synthesis of N-substituted benzimidazole (B57391) carboxamides with varying numbers of methoxy (B1213986) and/or hydroxy groups has been reported. nih.govmdpi.com These studies investigate the influence of these substituents on the biological activity of the resulting compounds. nih.govmdpi.com Other research has focused on the cyclization reactions of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides to form heterocyclic structures like 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net These investigations provide insights into the rich and varied chemistry of hydroxy-substituted Weinreb amide analogues.
| Compound Class | Research Focus | Key Findings |
|---|---|---|
| N-substituted benzimidazole carboxamides | Influence of hydroxy and methoxy groups on biological activity. nih.govmdpi.com | Identification of derivatives with antiproliferative activity. nih.govmdpi.com |
| N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides | Cyclization reactions to form heterocyclic compounds. researchgate.net | Development of methods for synthesizing 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net |
| Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives | Synthesis of new building blocks for drug discovery. acs.org | Provides access to novel scaffolds for medicinal chemistry. acs.org |
Sophisticated Analytical Methodologies for Research and Quantification
Chromatographic Separations for Purity Assessment and Isolation (HPLC, TLC, Column Chromatography)
Chromatographic techniques are indispensable tools for the purification and assessment of purity of 2-hydroxy-N-methoxy-N-methylacetamide. The choice of method depends on the scale of separation, from analytical-scale purity checks to preparative-scale isolation.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound with high resolution and sensitivity. Due to the compound's polar nature, both normal-phase and reversed-phase chromatography can be employed, with the latter being more common. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of polar compounds can be challenging on standard C18 columns, often requiring highly aqueous mobile phases or specialized columns designed for enhanced polar retention. waters.comchromatographyonline.com A typical analysis involves monitoring the elution profile with a UV detector, as the amide functional group provides sufficient chromophoric activity.
Purity Assessment: A single, sharp peak in the chromatogram is indicative of a pure sample. The presence of additional peaks suggests impurities, which could be starting materials, by-products, or degradation products.
Method Development: Optimization of an HPLC method would involve screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., gradients of acetonitrile or methanol (B129727) in water), and additives like formic acid to ensure sharp peak shapes. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used for monitoring reaction progress, identifying fractions from column chromatography, and determining appropriate solvent systems for larger-scale purification. rsc.org For a polar compound like this compound, a polar stationary phase such as silica gel is typically used. columbia.edu The mobile phase is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. Visualization can be achieved using UV light or by staining with a reagent like potassium permanganate or anisaldehyde, which reacts with the hydroxyl group.
Column Chromatography: For the isolation and purification of multigram quantities of this compound, flash column chromatography is the method of choice. tandfonline.com This technique utilizes a stationary phase, most commonly silica gel, packed into a column. columbia.edu The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, often determined by prior TLC analysis. A typical eluent system for a moderately polar compound like this would be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
Table 1: Illustrative Chromatographic Conditions for Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection/Visualization | Application |
|---|---|---|---|---|
| HPLC (Reversed-Phase) | C18 Silica Gel (5 µm) | Water/Acetonitrile Gradient | UV (e.g., 210 nm) | High-resolution purity assessment, quantification |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexanes (e.g., 1:1 v/v) | UV (254 nm), Anisaldehyde Stain | Reaction monitoring, fraction analysis |
| Column Chromatography | Silica Gel (63-210 µm) | Ethyl Acetate/Hexanes Gradient | TLC analysis of fractions | Preparative isolation and purification |
Mass Spectrometry Techniques for Quantitative and Qualitative Analysis (including HRMS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. nih.gov
Qualitative Analysis: For qualitative analysis, MS is used to confirm the identity of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). The resulting mass spectrum will show a peak corresponding to the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a "fingerprint" that can help confirm the compound's structure.
Quantitative Analysis: When coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry can be used for highly sensitive and selective quantification. nih.gov By monitoring a specific m/z value corresponding to the compound of interest, it is possible to quantify its concentration even in complex mixtures with high precision.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for the unambiguous identification of small organic molecules. measurlabs.com It measures the m/z ratio with extremely high accuracy (typically to four or five decimal places), allowing for the determination of the precise elemental formula of a compound. researchgate.netacs.org This capability is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other molecules that might have the same nominal mass. For this compound (C₄H₉NO₃), HRMS can confirm this specific elemental composition. rsc.org
Table 2: High-Resolution Mass Spectrometry Data for this compound (C₄H₉NO₃)
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Difference (ppm) | Information Provided |
|---|---|---|---|---|
| [M+H]⁺ | 120.0655 | 120.0652 | -2.5 | Confirms molecular weight and elemental formula |
| [M+Na]⁺ | 142.0475 | 142.0471 | -2.8 | Confirms molecular weight and elemental formula (as sodium adduct) |
Future Research Directions and Perspectives for 2 Hydroxy N Methoxy N Methylacetamide
Advancements in Catalytic Asymmetric Synthesis
The synthesis of enantiomerically pure chiral molecules is a cornerstone of pharmaceutical and materials science. As 2-hydroxy-N-methoxy-N-methylacetamide contains a chiral center at the C2 position, developing methods for its selective synthesis is a significant goal. Future research will likely focus on catalytic asymmetric approaches, which offer an efficient route to enantiopure compounds.
A promising direction is the advancement of kinetic resolution techniques. Recently, a general and effective kinetic resolution for a broad range of N-alkoxy amines has been developed using a titanium-catalyzed chemo- and enantioselective oxygenation process. This method employs an earth-abundant metal catalyst and a green oxidant (aqueous H₂O₂), demonstrating high selectivity factors and broad substrate scope. Future work could adapt this titanium-catalyzed system or other transition metal-catalyzed processes to resolve racemic this compound, providing access to its individual enantiomers. The development of catalysts that can selectively acylate one enantiomer over the other is another established strategy for the kinetic resolution of similar α-hydroxy amides.
Furthermore, research into the asymmetric hydrogenation of related α-keto Weinreb amides could provide a direct route to the desired 2-hydroxy product with high enantioselectivity. This would involve the design of novel chiral catalysts, potentially based on transition metals like ruthenium or rhodium, capable of discriminating between the enantiotopic faces of the ketone.
Exploration of Novel Reactivity and Transformation Pathways
The N-methoxy-N-methylamide, or Weinreb amide, is a well-established functional group known for its controlled reactivity toward organometallic reagents to form ketones and aldehydes. However, the interplay between the Weinreb amide and the adjacent hydroxyl group in this compound opens the door to novel transformation pathways.
One area for future exploration is the catalytic oxidation of the N-alkoxy amine moiety. Mechanistic studies on related systems suggest a plausible pathway where oxidation of the nitrogen atom leads to an N-alkoxy-N-hydroxy amine intermediate. This intermediate can then collapse to furnish a nitroso compound, which subsequently tautomerizes to an oxime. Investigating this transformation for this compound could yield valuable oxime building blocks.
Another potential research avenue involves leveraging the Weinreb amide as a directing group for C-H functionalization. While this has been explored for aromatic Weinreb amides, its application to aliphatic systems is less common. Research could focus on using transition metal catalysts to selectively functionalize the C-H bonds of the N-methyl or N-methoxy groups, guided by the coordinating amide. Additionally, unusual reactivity, such as base-induced elimination to generate formaldehyde (B43269) and an N-methylamide anion, has been observed for Weinreb amides and could be explored as a novel transformation pathway. The presence of the α-hydroxy group could influence these pathways through intramolecular coordination or by acting as a proton source.
Computational Design and Prediction of New Derivatives and their Properties
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound, computational methods can be pivotal in designing new derivatives with tailored properties for applications in medicinal chemistry and materials science.
Future research can employ computational modeling to predict how modifications to the core structure of this compound will affect its chemical and physical properties. For instance, structure-activity relationship (SAR) studies, guided by computational docking and molecular dynamics simulations, could predict the binding affinity of derivatives to biological targets. This approach is instrumental in the early stages of drug discovery.
Furthermore, computational tools can help predict the outcomes and selectivity of the synthetic reactions discussed previously. By modeling the transition states of catalytic cycles, researchers can gain insight into the mechanisms of asymmetric induction and reactivity. This understanding can guide the rational design of more efficient and selective catalysts for the synthesis of specific stereoisomers. The prediction of spectroscopic properties, such as NMR spectra, can also aid in the characterization of newly synthesized derivatives.
Expanding Synthetic Utility in Emerging Chemical Fields
The unique combination of a hydroxyl group and a Weinreb amide makes this compound a potentially versatile building block for constructing complex molecular architectures. Its synthetic utility can be expanded into emerging fields like chemical biology and sustainable chemistry.
A key application lies in the synthesis of biologically active molecules. For example, the related compound 2-chloro-N-methoxy-N-methylacetamide has been used to prepare 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule involved in bacterial quorum sensing. The hydroxyl group of this compound offers a convenient handle for further chemical modification, allowing for its incorporation into diverse molecular scaffolds to probe biological processes or develop new therapeutic agents.
The development of green and sustainable chemical processes is another area where this compound could be impactful. Research focused on using it in flow chemistry systems could lead to more efficient and scalable syntheses. Moreover, its derivatives could be explored as new organocatalysts, following the example of simpler amides like N-methylacetamide, which has been used to catalyze C-H hydroxylation reactions. The ability to readily transform the Weinreb amide into ketones, aldehydes, or other functional groups makes it a valuable intermediate in multistep syntheses, contributing to the modular and efficient construction of complex target molecules.
Q & A
Q. What synthetic routes are recommended for 2-hydroxy-N-methoxy-N-methylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of structurally analogous acetamides involves condensation reactions between amines and acylating agents. For example:
- Route 1 : Reacting N-methylaminoethanol with acetic anhydride under controlled conditions, followed by HCl treatment to form hydrochloride salts .
- Route 2 : Refluxing 2-methoxy-benzylamine with acetic acid in ethanol to yield N-(2-methoxy-benzyl)-acetamide .
- Optimization Variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene/water mixtures facilitate azide substitutions .
- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates .
- Catalysts : Acidic or basic conditions may be required depending on substrate reactivity.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry. For example, methoxy protons resonate at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding motifs, as seen in analogous acetamide structures .
- Chromatography : HPLC or GC-MS assesses purity (>95% recommended for biological assays) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the acetamide group .
- Temperature : Keep at –20°C for long-term stability; ambient temperatures may degrade light-sensitive derivatives .
- Inert Atmosphere : Use nitrogen or argon for oxygen-sensitive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm peak assignments in complex spectra .
- Crystallographic Data : Resolve ambiguities in stereochemistry using single-crystal X-ray structures .
Q. What strategies are effective in elucidating reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis or LC-MS to identify rate-determining steps .
- Isotope Effects : Replace methoxy groups with deuterated analogs (e.g., CD₃O) to study bond cleavage .
- Computational Modeling : Employ density functional theory (DFT) to map transition states and intermediates .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock or Schrödinger .
- ADMET Profiling : Predict pharmacokinetics (absorption, distribution) using QSAR models .
- Free Energy Perturbation (FEP) : Quantify binding affinities for structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
